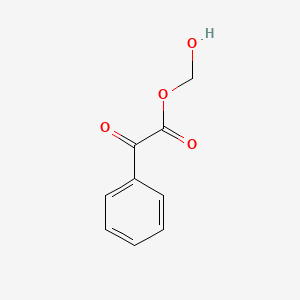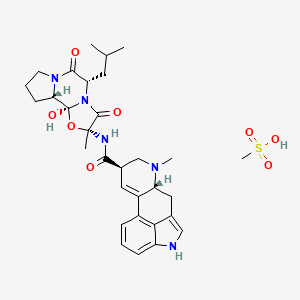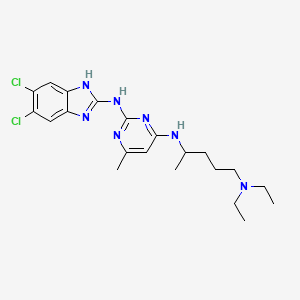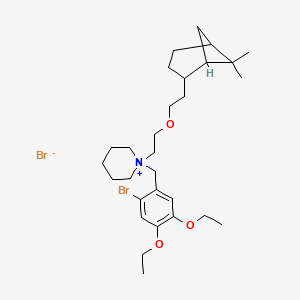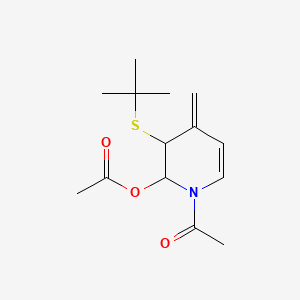
1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is a complex organic compound with a unique structure that includes a pyridine ring, an acetyl group, and a tert-butylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the acetyl and tert-butylthio groups. Common reagents used in these reactions include acetyl chloride, tert-butylthiol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate
- tert-Butyl (3R)-1-acetyl-3-pyrrolidinylcarbamate
Uniqueness
1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
31579-82-5 |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
(1-acetyl-3-tert-butylsulfanyl-4-methylidene-2,3-dihydropyridin-2-yl) acetate |
InChI |
InChI=1S/C14H21NO3S/c1-9-7-8-15(10(2)16)13(18-11(3)17)12(9)19-14(4,5)6/h7-8,12-13H,1H2,2-6H3 |
Clave InChI |
LSIDFOQNYZCLGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC(=C)C(C1OC(=O)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
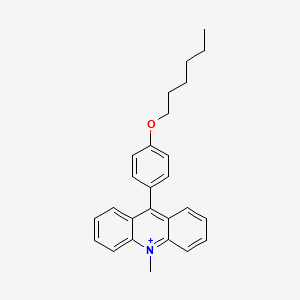
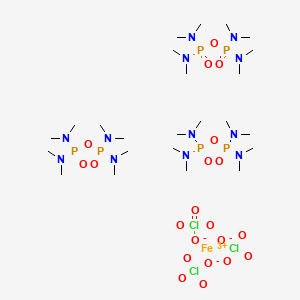

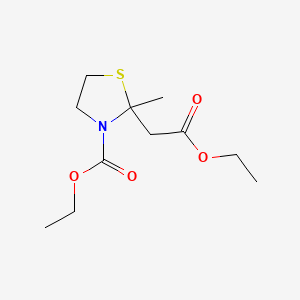
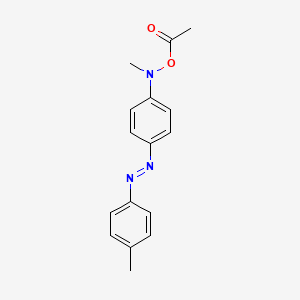

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
